6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with chloro, difluoroethyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 3-chloropyridine and trifluoromethyl-substituted reagents.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the pyridine derivative reacts with an amine, such as 2,2-difluoroethylamine, under appropriate conditions.
Chlorination: The final step involves the chlorination of the pyridine ring, which can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the pyridine ring, while hydrolysis would produce the corresponding carboxylic acid and amine.
Scientific Research Applications
6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Agrochemicals: The compound may be used as a precursor for developing pesticides or herbicides due to its bioactive properties.
Material Science: Its unique chemical structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-(2,2-difluoroethyl)-4-methylpyridine-3-carboxamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-2-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
Uniqueness
6-Chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide is unique due to the combination of its substituents, which confer specific chemical properties such as increased lipophilicity and potential bioactivity. This makes it a valuable compound for various applications where these properties are desirable.
Properties
IUPAC Name |
6-chloro-N-(2,2-difluoroethyl)-4-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF5N2O/c10-6-1-5(9(13,14)15)4(2-16-6)8(18)17-3-7(11)12/h1-2,7H,3H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGVWTSQCUQXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)NCC(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.